molecular formula C15H14F3N3O2 B4018125 N,N-dimethyl-N'-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine

N,N-dimethyl-N'-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine

Cat. No. B4018125
M. Wt: 325.29 g/mol
InChI Key: UXGUOOHYTMBWSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N,N-dimethyl-N'-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine involves diverse chemical reactions. For example, the electrochemical and chemical synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine through the oxidation and reaction with arylsulfinic acids has been documented, yielding different types of sulfonamide derivatives with varying yields (Khazalpour & Nematollahi, 2015).

Molecular Structure Analysis

The molecular structure of derivatives has been extensively analyzed, including crystallographic studies. One example is the determination of the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide through X-ray crystallography, revealing intricate details of the molecule's geometry and intermolecular interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N,N-dimethyl derivatives often lead to the formation of complex structures with specific properties. For instance, the synthesis of N,N-dialkyl-3-nitroanilines and their acyl derivatives showcases the versatility of these compounds in chemical transformations, yielding a variety of products under different conditions (Katritzky, Rachwal, & Rachwał, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical in understanding these compounds' behavior in different environments. For instance, the crystal and molecular structures of various N-phenyl and N-methyl derivatives have been elucidated, providing insights into their stability and reactivity patterns (Iwasaki et al., 1988).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming derivatives, and stability under various conditions, are essential for understanding these compounds' utility and limitations. The efficient and selective N-methylation of nitroarenes under mild conditions, for example, demonstrates the adaptability of these compounds in synthetic chemistry, facilitating the production of N,N-dimethylated amines from nitro precursors (Pedrajas et al., 2017).

properties

IUPAC Name

3-N,3-N-dimethyl-1-N-[2-nitro-4-(trifluoromethyl)phenyl]benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c1-20(2)12-5-3-4-11(9-12)19-13-7-6-10(15(16,17)18)8-14(13)21(22)23/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGUOOHYTMBWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-N'-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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